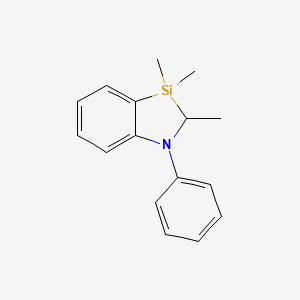
4-(2-Chlorophenoxy)-2-(2-fluoroethoxy)-1-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chlorophenoxy)-2-(2-fluoroethoxy)-1-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes. These compounds are characterized by the presence of a nitro group (-NO2) attached to a benzene ring. The compound also contains chlorophenoxy and fluoroethoxy substituents, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenoxy)-2-(2-fluoroethoxy)-1-nitrobenzene typically involves multiple steps:
Etherification: The fluoroethoxy group can be introduced via an etherification reaction, where a suitable fluoroethanol reacts with a phenol derivative in the presence of a base.
Chlorination: The chlorophenoxy group can be introduced through a nucleophilic substitution reaction, where a chlorophenol reacts with a suitable leaving group on the benzene ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Chlorophenoxy)-2-(2-fluoroethoxy)-1-nitrobenzene can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a metal catalyst or sodium borohydride.
Substitution: The chlorophenoxy and fluoroethoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Reduction: The major product of the reduction reaction would be 4-(2-Chlorophenoxy)-2-(2-fluoroethoxy)-1-aminobenzene.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Wissenschaftliche Forschungsanwendungen
4-(2-Chlorophenoxy)-2-(2-fluoroethoxy)-1-nitrobenzene may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of nitrobenzene derivatives on biological systems.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use as a precursor in the manufacture of dyes, agrochemicals, or other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(2-Chlorophenoxy)-2-(2-fluoroethoxy)-1-nitrobenzene would depend on its specific interactions with molecular targets. For instance:
Nitro Group: The nitro group can undergo reduction to form reactive intermediates that may interact with biological molecules.
Substituents: The chlorophenoxy and fluoroethoxy groups can influence the compound’s lipophilicity and ability to cross biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenol: A simpler nitrobenzene derivative with a hydroxyl group.
2-Chlorophenol: A chlorinated phenol with similar reactivity.
2-Fluoroethanol: A fluoro-substituted alcohol.
Uniqueness
4-(2-Chlorophenoxy)-2-(2-fluoroethoxy)-1-nitrobenzene is unique due to the combination of its substituents, which can confer distinct chemical and biological properties. The presence of both chlorophenoxy and fluoroethoxy groups, along with the nitro group, makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
60775-36-2 |
|---|---|
Molekularformel |
C14H11ClFNO4 |
Molekulargewicht |
311.69 g/mol |
IUPAC-Name |
4-(2-chlorophenoxy)-2-(2-fluoroethoxy)-1-nitrobenzene |
InChI |
InChI=1S/C14H11ClFNO4/c15-11-3-1-2-4-13(11)21-10-5-6-12(17(18)19)14(9-10)20-8-7-16/h1-6,9H,7-8H2 |
InChI-Schlüssel |
COTQHQUJTZVSAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])OCCF)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Propylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14593716.png)



![1-[2-(2,4-Dichlorophenyl)hexyl]-2-methyl-1H-imidazole](/img/structure/B14593731.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, (S)-](/img/structure/B14593747.png)


![2-Propenamide, 3-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B14593766.png)


![1-Methyl-4-[2-(methylsulfanyl)ethoxy]-3,5-diphenyl-1H-pyrazole](/img/structure/B14593779.png)
